1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Description
1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Similar compounds with piperidin-4-yl and benzoyl groups have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor function.
Mode of Action
This can result in changes in the signaling pathways associated with these targets .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to neurotransmission, including the serotonergic and dopaminergic pathways .
Pharmacokinetics
Similar compounds have been found to exhibit pharmacokinetic differences due to factors such as toxicity and resistance to existing drugs .
Result of Action
Based on the potential targets, it’s plausible that the compound could influence neurotransmission, potentially leading to changes in mood, cognition, and motor function .
Properties
IUPAC Name |
1-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-16-5-2-12(20)10-15(16)18(25)21-8-6-13(7-9-21)22-11-17(24)23(19(22)26)14-3-4-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUTPQMJZUDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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